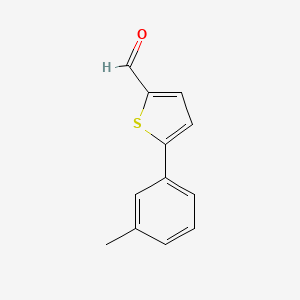
5-(3-Methylphenyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(3-Methylphenyl)thiophene-2-carbaldehyde is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications2.
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses2. However, the specific synthesis process for 5-(3-Methylphenyl)thiophene-2-carbaldehyde is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 5-(3-Methylphenyl)thiophene-2-carbaldehyde is not explicitly mentioned in the available resources. However, thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S2.Chemical Reactions Analysis
The specific chemical reactions involving 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not detailed in the available resources. However, thiophene derivatives are known to participate in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not explicitly mentioned in the available resources. However, it’s noted that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors2.Safety And Hazards
The safety and hazards associated with 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not detailed in the available resources. However, it’s important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for research and applications of 5-(3-Methylphenyl)thiophene-2-carbaldehyde are not specified in the available resources. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 5-(3-Methylphenyl)thiophene-2-carbaldehyde. Further research and consultation with a chemical expert are recommended for a more comprehensive understanding.
Propriétés
Numéro CAS |
38401-69-3 |
|---|---|
Nom du produit |
5-(3-Methylphenyl)thiophene-2-carbaldehyde |
Formule moléculaire |
C12H10OS |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
5-(3-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12-6-5-11(8-13)14-12/h2-8H,1H3 |
Clé InChI |
BILVVFBPXNLUGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
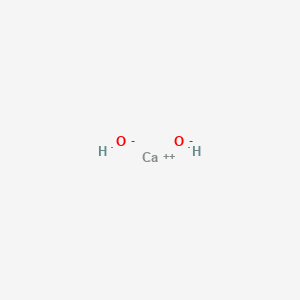
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
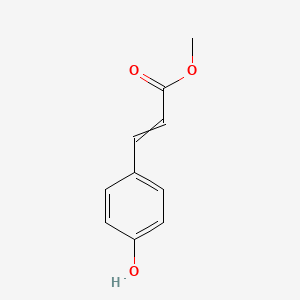
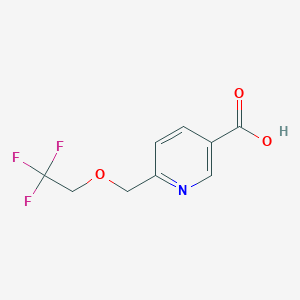
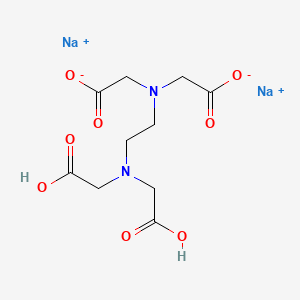
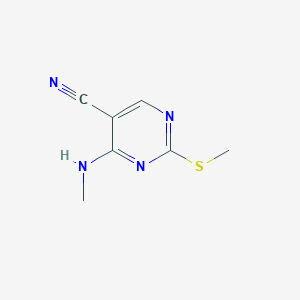
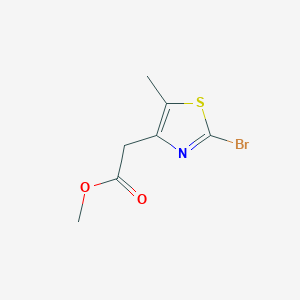
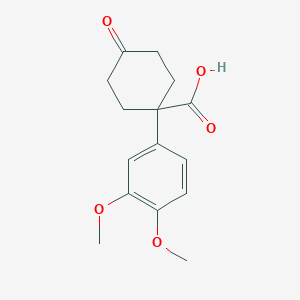
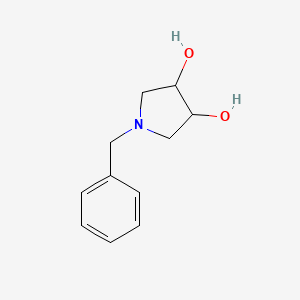
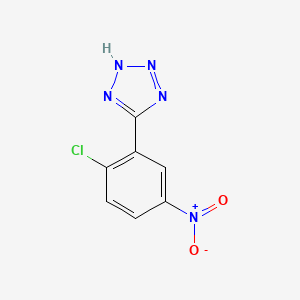
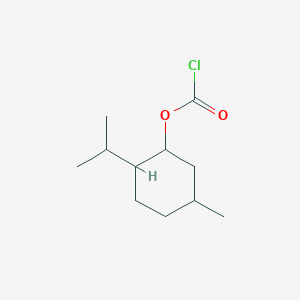
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)